molecular formula C14H21N3O5S B7107518 methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate

methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate

Cat. No.: B7107518
M. Wt: 343.40 g/mol
InChI Key: YEVPNGMIJHCNPI-UHFFFAOYSA-N
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Description

Methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate is a complex organic compound featuring a pyrrole ring, an azetidine ring, and an oxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the oxane moiety via nucleophilic substitution. The final steps often involve sulfonylation and esterification to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Pyrrole oxides

    Reduction: Sulfides

    Substitution: Various substituted azetidines

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound’s ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structural features suggest it could be effective in targeting specific biological pathways involved in diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and the sulfonyl group’s electron-withdrawing properties contribute to its reactivity and binding affinity. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate
  • Methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-3-carboxylate
  • Ethyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxane moiety and the azetidine ring, in particular, distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.

Properties

IUPAC Name

methyl 4-[3-(oxan-4-ylamino)azetidin-1-yl]sulfonyl-1H-pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O5S/c1-21-14(18)13-6-12(7-15-13)23(19,20)17-8-11(9-17)16-10-2-4-22-5-3-10/h6-7,10-11,15-16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVPNGMIJHCNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN1)S(=O)(=O)N2CC(C2)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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